molecular formula C25H20BrN5O2S B2835983 2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide CAS No. 875006-54-5

2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide

Cat. No.: B2835983
CAS No.: 875006-54-5
M. Wt: 534.43
InChI Key: DTHJGTMLEBIHSY-UHFFFAOYSA-N
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Description

2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide is a synthetically designed, potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme [1] . The JAK/STAT signaling pathway is a critical mediator of cytokine signaling and is implicated in the proliferation and survival of various hematological malignancies and solid tumors [2] . This compound exerts its mechanism of action by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins, particularly STAT3 and STAT5 [3] . Its primary research value lies in the investigation of JAK2-driven oncogenesis, making it a crucial tool for studying pathological cell proliferation in diseases such as myeloproliferative neoplasms and certain types of leukemia [1] . Researchers utilize this inhibitor to elucidate the specific contributions of JAK2 signaling in disease models, to validate JAK2 as a therapeutic target, and to explore potential combination therapies in a preclinical setting. The compound's scaffold, featuring the 1,2,4-triazole core, is recognized for its ability to form key hydrogen bonds within the kinase active site, contributing to its high potency and selectivity profile [4] .

Properties

IUPAC Name

2-[[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN5O2S/c1-15-7-9-21(16(2)11-15)31-24(19-12-18(26)8-10-22(19)32)29-30-25(31)34-14-23(33)28-20-6-4-3-5-17(20)13-27/h3-12,32H,14H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHJGTMLEBIHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C#N)C4=C(C=CC(=C4)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide (CAS No. 875006-54-5) is a triazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C25H20BrN5O2SC_{25}H_{20}BrN_{5}O_{2}S and a molecular weight of approximately 534.43 g/mol, this compound's structure suggests interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The triazole ring and the sulfanyl group contribute to its reactivity and binding affinity, potentially influencing processes such as:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It may act as an antagonist or agonist at various receptor sites, affecting signal transduction mechanisms.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. The presence of the bromine and hydroxyl groups can enhance the compound's interaction with microbial cell membranes or specific targets within microbial cells.

Case Studies and Research Findings

  • In Vitro Studies : A study on structurally similar triazole derivatives revealed that compounds with similar functional groups exhibited cytotoxic effects against HCT-116 colon carcinoma cells with IC50 values around 6.2 μM . This indicates that the compound may also possess significant anticancer properties.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole derivatives suggest that modifications in substituents can lead to enhanced biological activity. For example, the introduction of bromine and hydroxyl groups has been linked to increased potency against various biological targets .
  • Comparative Analysis : When compared to simpler analogs like 2-cyanoacetamide, the complex structure of this compound allows for greater versatility in biological interactions, potentially leading to improved efficacy in therapeutic applications.

Comparison of Biological Activities

Compound NameStructure FeaturesAntimicrobial ActivityAntitumor Activity
This compoundTriazole ring with sulfanyl groupPotentially significantPromising against colon carcinoma
Mercapto-substituted TriazolesSimilar triazole structureSignificantEffective against HCT-116
2-cyanoacetamideSimpler analogLimitedLess effective than complex derivatives

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Triazole Substituents Acetamide Group Molecular Weight Key Properties/Activities References
Target Compound 5-(5-Bromo-2-hydroxyphenyl), 4-(2,4-dimethylphenyl) N-(2-cyanophenyl) ~538.4* Predicted pKa ~7.5 (estimated from analogues)
2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide 5-(5-Bromo-2-hydroxyphenyl), 4-methyl N-(3-cyano-tetrahydrobenzothiophen) 504.42 IR: 3268 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O); Predicted pKa 7.54
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide 5-[(4-Bromophenoxy)methyl], 4-benzyl N-(2,4-dimethylphenyl) 537.48 No biological data reported
N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-Chlorophenyl), 4-(4-methylphenyl) N-(4-bromo-2-methylphenyl) ~539.9* Halogen-rich; potential for hydrophobic interactions
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-[4-(Methylsulfanyl)benzyl], 4-phenyl N-(2-chlorophenyl) 481.02 Crystallographic Monoclinic P21/c, β = 96.37°

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound and ’s analogue share the 5-bromo-2-hydroxyphenyl group, suggesting similar electronic profiles. However, the acetamide substituent differs significantly: the target’s 2-cyanophenyl group is smaller and more polar than ’s bulky tetrahydrobenzothiophen moiety. This may impact membrane permeability and target binding . The target’s 2,4-dimethylphenyl group balances hydrophobicity without heavy halogens .

Synthetic Methodologies: Ultrasound-assisted synthesis () improves yields (83% vs. 47% in conventional methods) for triazole-acetamides. Suzuki coupling () and NaH-mediated thioether formation () are common for triazole derivatives, suggesting scalable routes for the target compound .

Spectroscopic Characterization :

  • IR and NMR data for analogues (e.g., : IR peaks at 1700 cm⁻¹ for C=O; 1H NMR δ 10.78 ppm for N-H) provide benchmarks for verifying the target’s structure .

Q & A

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFPrevents hydrolysis
Temperature70°C ± 2°CStabilizes triazole formation
PurificationSilica gel (70–230 mesh)Removes polar by-products

Q. Table 2: SAR Insights from Analog Studies

Substituent ModificationObserved Bioactivity ChangeProposed MechanismReference
Bromo → Chloro (Ar)↑ Antimicrobial activityEnhanced electrophilicity
Cyanophenyl → Nitrophenyl↓ CytotoxicityReduced cell permeability

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